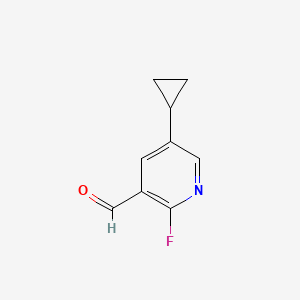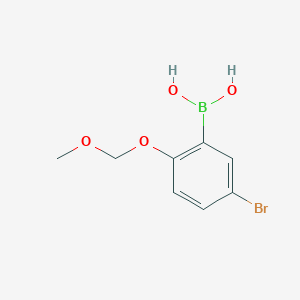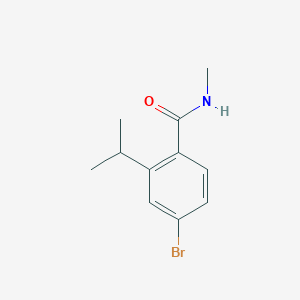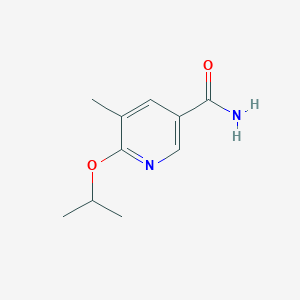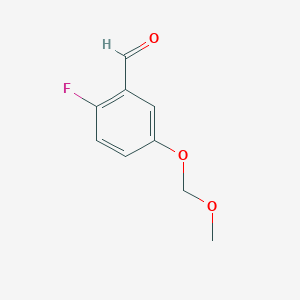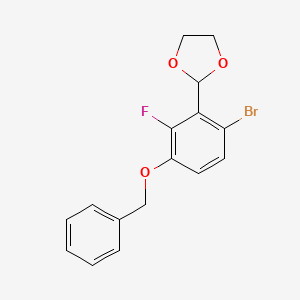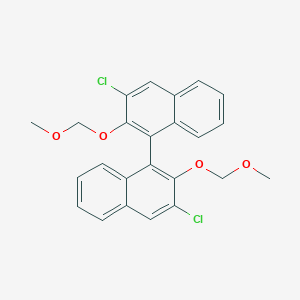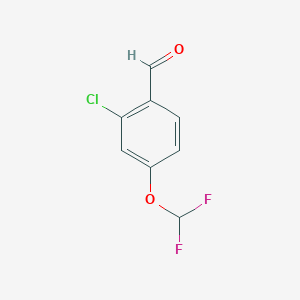
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access important compounds . Through screening available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .Chemical Reactions Analysis
The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) is a key reaction in the synthesis of related compounds . This reaction was achieved using a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which could completely convert 100 g/L of 1a to (S)-1b .Aplicaciones Científicas De Investigación
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, it has been used in the synthesis of drugs such as antifungal agents and anti-inflammatory agents. In agrochemicals, it has been used in the synthesis of insecticides and herbicides. In materials science, it has been used in the synthesis of polymers and other materials.
Mecanismo De Acción
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is an electron-rich compound that can act as a nucleophile. In the presence of a base, it can react with electrophiles such as acyl halides and acid anhydrides. This reaction produces a dioxolane intermediate, which can then be further reacted with a reducing agent to produce the desired product.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals when used in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane has several advantages for laboratory experiments. It is a relatively stable compound that is not easily degraded. It is also relatively inexpensive and easy to synthesize. However, it is also relatively reactive and can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Direcciones Futuras
There are several potential future directions for research involving 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane. These include the development of new synthetic methods for the synthesis of the compound, the development of new applications for the compound, and the development of new compounds based on the structure of the compound. Additionally, more research could be done to better understand the biochemical and physiological effects of the compound, as well as its potential toxicity.
Métodos De Síntesis
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane can be synthesized by a two-step procedure. The first step involves the reaction of 3-bromo-2-methoxyphenol with acetic anhydride in the presence of a base such as sodium hydroxide. This reaction produces this compound and acetic acid as the by-products. The second step involves the reaction of the dioxolane with a reducing agent such as sodium borohydride, which produces the desired product.
Propiedades
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-7(3-2-4-8(9)11)10-13-5-6-14-10/h2-4,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYXZTLQEAPWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



